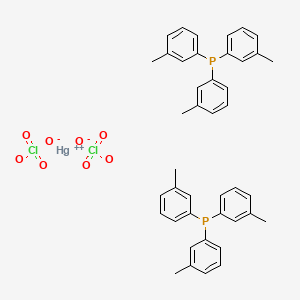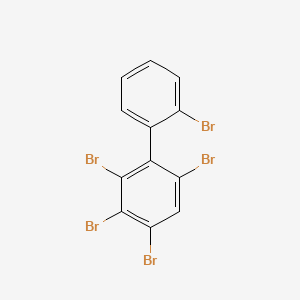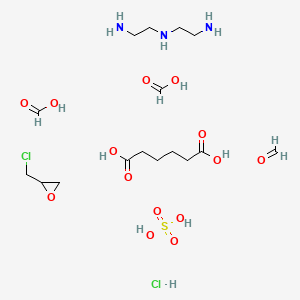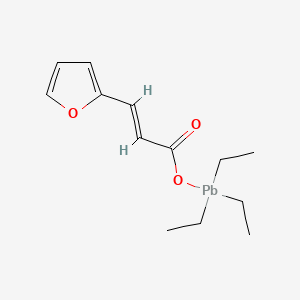
(Furylacryloyloxy)triethyl plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furylacryloyloxy)triethyl plumbane is an organolead compound with the molecular formula C13H20O3Pb It is characterized by the presence of a furan ring, an acrylate group, and a triethyl lead moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Furylacryloyloxy)triethyl plumbane typically involves the esterification of 3-(2-furanyl)propenoic acid with triethyl lead. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include triethyl orthoformate and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Furylacryloyloxy)triethyl plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead moiety to lower oxidation states.
Substitution: The furan and acrylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the furan and acrylate groups under basic conditions.
Major Products
The major products formed from these reactions include lead oxides, reduced lead species, and substituted furan derivatives.
Aplicaciones Científicas De Investigación
(Furylacryloyloxy)triethyl plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized polymers and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of (Furylacryloyloxy)triethyl plumbane involves its interaction with molecular targets such as enzymes and receptors. The furan and acrylate groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The lead moiety can also interact with cellular components, potentially disrupting normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Plumbane (PbH4): A simple lead hydride with a tetrahedral structure.
Tetraethyllead (Pb(C2H5)4): An organolead compound used as an anti-knock agent in gasoline.
Lead tetrafluoride (PbF4): A lead compound with strong oxidizing properties.
Uniqueness
(Furylacryloyloxy)triethyl plumbane is unique due to the presence of both furan and acrylate groups, which confer distinct chemical reactivity and potential applications. Its combination of organic and inorganic components makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
73928-19-5 |
|---|---|
Fórmula molecular |
C13H20O3Pb |
Peso molecular |
431 g/mol |
Nombre IUPAC |
triethylplumbyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.3C2H5.Pb/c8-7(9)4-3-6-2-1-5-10-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1/b4-3+;;;; |
Clave InChI |
ORRCPAQBORGSRM-PLJHVDPMSA-M |
SMILES isomérico |
CC[Pb](CC)(CC)OC(=O)/C=C/C1=CC=CO1 |
SMILES canónico |
CC[Pb](CC)(CC)OC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



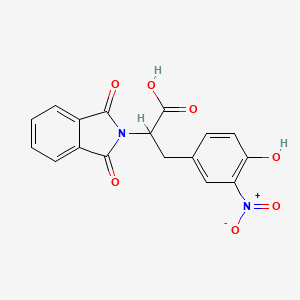
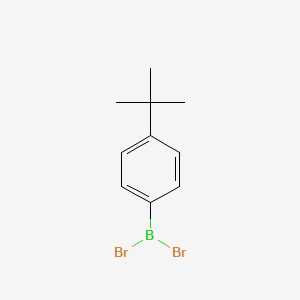
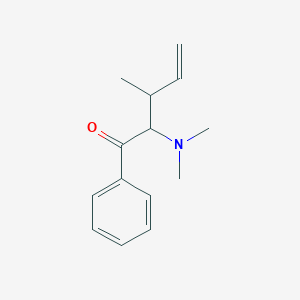
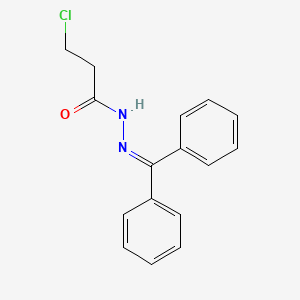

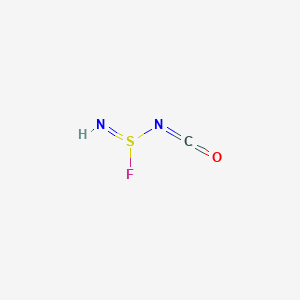
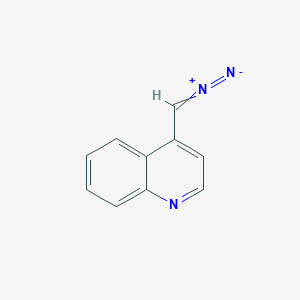
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
